Cas no 2361805-19-6 (1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide)
![1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/2361805-19-6x500.png)
1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2361805-19-6
- 1-(prop-2-enoyl)-N-{1-[3-(trifluoromethyl)phenyl]cyclobutyl}piperidine-4-carboxamide
- 1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide
- EN300-26588591
- Z1492433727
- 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide
-
- Inchi: 1S/C20H23F3N2O2/c1-2-17(26)25-11-7-14(8-12-25)18(27)24-19(9-4-10-19)15-5-3-6-16(13-15)20(21,22)23/h2-3,5-6,13-14H,1,4,7-12H2,(H,24,27)
- InChI Key: NVZUCHAVEUPCPR-UHFFFAOYSA-N
- SMILES: N1(C(=O)C=C)CCC(C(NC2(C3=CC=CC(C(F)(F)F)=C3)CCC2)=O)CC1
Computed Properties
- Exact Mass: 380.17116247g/mol
- Monoisotopic Mass: 380.17116247g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 548.8±50.0 °C(Predicted)
- pka: 15.08±0.20(Predicted)
1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588591-0.05g |
1-(prop-2-enoyl)-N-{1-[3-(trifluoromethyl)phenyl]cyclobutyl}piperidine-4-carboxamide |
2361805-19-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide Related Literature
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide
Introduction to Compound with CAS No. 2361805-19-6 and Its Applications in Modern Chemical Biology
The compound with the CAS number 2361805-19-6 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide, provides a detailed insight into its structural framework and potential biological activities. This intricate structure, characterized by a conjugated system of double bonds, a cyclobutyl ring, and a piperidine moiety, makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.
In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules with specific biological targets. The compound in question exhibits a unique combination of functional groups that suggests potential interactions with various biological pathways. The presence of a trifluoromethyl group on the phenyl ring is particularly noteworthy, as such groups are known to enhance metabolic stability and binding affinity in drug candidates. This feature, combined with the rigid cyclobutyl ring and the amide linkage, contributes to the compound's overall stability and bioavailability.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine ring is a common pharmacophore in drugs targeting central nervous system (CNS) diseases due to its ability to cross the blood-brain barrier efficiently. Additionally, the conjugated system of double bonds and the electron-withdrawing nature of the amide group can influence the compound's interaction with biological receptors. Preliminary studies have suggested that this compound may exhibit properties similar to those of known CNS-active agents, making it a valuable scaffold for further derivatization and optimization.
The role of computational chemistry and molecular modeling has been instrumental in understanding the potential biological activity of this compound. Advanced computational techniques have allowed researchers to predict how 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide might interact with target proteins and enzymes. These studies have provided insights into possible binding modes and have helped identify key residues that could be modified to enhance potency or selectivity. Such information is crucial for guiding experimental efforts and optimizing lead compounds for clinical development.
In addition to its potential in CNS disorders, this compound may also find applications in other therapeutic areas. The presence of a reactive aldehyde group (derived from the 1-Oxo-2-propen-1-yl moiety) allows for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties. This flexibility makes it an attractive starting point for structure-activity relationship (SAR) studies, which are essential for understanding how changes in molecular structure affect biological activity.
The synthesis of complex molecules like 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide requires meticulous planning and expertise in organic chemistry. Recent advancements in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have played a crucial role in facilitating the preparation of these complex molecules. These advancements not only shorten synthetic routes but also improve yields and purity, which are critical factors for pharmaceutical applications.
The importance of preclinical studies cannot be overstated when evaluating the potential of new drug candidates. Initial pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for determining whether a candidate is likely to be effective in humans and for identifying any potential safety concerns early in the development process. Preliminary results suggest that 2361805-19-6 exhibits promising ADME characteristics, making it a viable candidate for further clinical investigation.
The integration of high-throughput screening (HTS) technologies has significantly accelerated the process of identifying lead compounds from large libraries of molecules. HTS allows researchers to rapidly test thousands of compounds against various biological targets, providing quick feedback on their potential activity. This approach has been particularly useful in identifying novel scaffolds like 1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide, which may not have been discovered through traditional screening methods alone.
In conclusion, the compound with CAS number 2361805-19-6 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. With ongoing research focused on optimizing its properties and evaluating its potential therapeutic applications, this molecule holds great promise for contributing to future medical breakthroughs.
2361805-19-6 (1-(1-Oxo-2-propen-1-yl)-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]-4-piperidinecarboxamide) Related Products
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)




